![molecular formula C21H17N5O4S B3201167 N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide CAS No. 1019102-56-7](/img/structure/B3201167.png)
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyrazole ring, a nitro group, and a benzamide group . These functional groups suggest that the compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and pyrazole rings suggests that the compound would have a rigid, planar structure. The nitro group and the benzamide group could potentially participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thiazole and pyrazole rings might undergo reactions with electrophiles or nucleophiles, depending on the conditions. The nitro group could potentially be reduced to an amine, and the benzamide group could participate in various reactions involving the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group and the benzamide group suggests that the compound might be polar and could have good solubility in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces .Future Directions
The compound you mentioned could potentially be of interest in medicinal chemistry due to the presence of the thiazole and pyrazole rings, which are found in many biologically active compounds . Future research could involve synthesizing this compound and testing its biological activity. Additionally, modifications could be made to the structure to optimize its properties .
properties
IUPAC Name |
N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c1-13-10-19(23-20(27)16-8-3-4-9-18(16)26(28)29)25(24-13)21-22-17(12-31-21)14-6-5-7-15(11-14)30-2/h3-12H,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTFWLDTJXDYOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=NC(=CS3)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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